1-(3-Ethoxy-4-methoxyphenyl)ethanamine
Description
Nomenclature and Structural Context of the Target Compound and its Stereoisomers
The precise identification and structural understanding of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) are fundamental to its application in synthesis. The compound is a substituted phenethylamine (B48288) derivative, featuring an ethoxy and a methoxy (B1213986) group on the phenyl ring, and a methylsulfonyl group attached to the ethylamine (B1201723) backbone.
The presence of a stereocenter at the carbon atom attached to the amino group gives rise to two stereoisomers: (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine and (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The (S)-enantiomer is of particular importance in the pharmaceutical industry. chemicalbook.comucla.edu The systematic nomenclature and various identifiers for the (S)-enantiomer are detailed in the table below.
| Identifier Type | Data |
| IUPAC Name | (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine nih.gov |
| CAS Number | 608141-42-0 chemicalbook.comguidechem.com |
| Molecular Formula | C12H19NO4S chemicalbook.comnih.gov |
| Molecular Weight | 273.35 g/mol nih.gov |
| InChI Key | BXUJVINGXQGNFD-SNVBAGLBSA-N nih.gov |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C@@HN)OC nih.gov |
| Synonyms | (1S)-1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine, (S)-EMME nih.govguidechem.com |
The structural arrangement of the functional groups dictates the molecule's chemical reactivity and its ability to interact with other chiral molecules, a critical aspect for its role in asymmetric synthesis.
Significance as a Key Chiral Intermediate in Advanced Organic Synthesis
The primary significance of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine lies in its role as a key chiral intermediate in the synthesis of Apremilast. chemicalbook.comgoogle.com Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriatic arthritis and plaque psoriasis. google.com
The synthesis of Apremilast involves the condensation of the (S)-enantiomer of the ethanamine intermediate with 3-acetamidophthalic anhydride (B1165640). ucla.edugoogle.com The specific stereochemistry of the (S)-isomer is crucial for the biological activity of the final drug molecule. newdrugapprovals.org The use of this enantiomerically pure intermediate ensures that the resulting Apremilast is also in the correct stereochemical form, which is a common requirement for modern pharmaceuticals to maximize therapeutic effects.
The racemic mixture of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can be synthesized, followed by chiral resolution to isolate the desired (S)-enantiomer. google.com This resolution is often achieved by forming diastereomeric salts with a chiral acid, such as N-acetyl-L-leucine. google.comgoogleapis.com The differing solubilities of these diastereomeric salts allow for their separation by crystallization, after which the pure (S)-enantiomer can be recovered. googleapis.com
Overview of Current Academic Research Trajectories and Challenges
Current research surrounding 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is heavily focused on improving its synthesis, driven by the need for more efficient and scalable processes for the production of Apremilast. google.comgoogle.com Key challenges and research trajectories include:
Development of Enantioselective Syntheses: A major goal is to move away from classical resolution, which is inherently inefficient as it discards half of the material (the undesired R-enantiomer). Researchers are actively developing catalytic asymmetric methods to directly synthesize the (S)-enantiomer with high enantiopurity. google.com This includes strategies like asymmetric hydrogenation of a precursor molecule using chiral catalysts. guidechem.com
Process Optimization and Safety: Industrial-scale synthesis presents challenges related to cost, safety, and environmental impact. google.com Research aims to replace hazardous reagents, reduce the number of synthetic steps, and minimize waste. google.com For example, efforts have been made to avoid the use of acetic anhydride at high temperatures, which is a combustible irritant. google.com
Novel Intermediates and Pathways: Some research involves designing entirely new synthetic routes that utilize novel intermediates to circumvent the problems associated with existing methods. quickcompany.in This can lead to patents for new processes that offer advantages in terms of yield, purity, or cost. google.comgoogle.com
These research efforts highlight the compound's importance and the ongoing quest in organic chemistry to refine synthetic methodologies for producing enantiomerically pure pharmaceutical ingredients.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-4-14-11-7-9(8(2)12)5-6-10(11)13-3/h5-8H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWQXQKBQFMYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624009 | |
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747402-25-1 | |
| Record name | 1-(3-Ethoxy-4-methoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis of the target molecule, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083), suggests several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-nitrogen bond of the amine and the carbon-carbon bonds of the ethyl side chain.
A primary disconnection of the chiral amine C-N bond logically leads back to a carbonyl precursor, specifically the β-keto sulfone, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (B1375837). This ketone can then be transformed into the amine via reductive amination or through an intermediate alcohol and subsequent nitrogen introduction.
Further disconnection of the β-keto sulfone intermediate points to two main strategies. One approach involves a C-C bond disconnection between the carbonyl carbon and the adjacent methylene (B1212753) group, suggesting a nucleophilic addition of a methylsulfonyl anion (from a source like dimethyl sulfone) to an activated derivative of 3-ethoxy-4-methoxybenzoic acid. An alternative disconnection between the aromatic ring and the side chain leads back to an aromatic precursor, such as 3-ethoxy-4-methoxybenzonitrile (B1661997), and a C2 synthon containing the methylsulfonyl group. mdpi.com These disconnections form the basis for the various synthetic routes discussed below.
Classical Synthetic Approaches to the Compound
Classical, non-asymmetric, and stereoselective approaches have been developed to synthesize the racemic form of the target amine, which can then be resolved into its constituent enantiomers.
Multi-Step Synthesis Pathways from Aromatic Precursors
Another comprehensive multi-step pathway starts from the key ketone intermediate. This route proceeds through several distinct transformations:
Asymmetric Reduction : The ketone is first reduced to the corresponding chiral alcohol, (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. google.com
Activation : The alcohol is then converted into a better leaving group, such as a sulfonyloxy methyl ester. google.com
Nucleophilic Substitution : An azide (B81097) group is introduced by reacting with an azide salt, forming an azido (B1232118) intermediate. google.com
Final Reduction : The azide is reduced to the primary amine, yielding the final target compound with high chiral purity. google.com
This pathway offers multiple points for purification and control, ultimately providing the desired chiral amine. google.com
Preparation of Key Intermediates (e.g., 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone)
The synthesis of the pivotal intermediate, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (a β-keto sulfone), is critical for many synthetic routes. google.comlookchem.com This compound, with the molecular formula C₁₂H₁₆O₅S, serves as the direct precursor for reduction-based and enantioselective transformations. lookchem.comcalpaclab.com
Several methods exist for its preparation:
From Arylacetylenes : One general method for creating β-keto sulfones involves the oxosulfonylation of arylacetylenes with sodium sulfinates, a reaction that can be catalyzed by iron(III) chloride. lookchem.com
From Benzonitriles : A more specific and high-yielding approach involves the reaction of 3-ethoxy-4-methoxybenzonitrile with the lithium salt of dimethyl sulfone (DMS). This method has been reported to produce the desired ketone intermediate in an 83% yield. mdpi.com
The successful synthesis of this intermediate is a cornerstone for the efficient production of the final amine.
| Intermediate | Molecular Formula | Molecular Weight | CAS Number |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | C₁₂H₁₆O₅S | 272.32 g/mol | 1450657-28-9 |
Reduction-Based Transformations in the Synthesis Pathway
Reduction is a key transformation in nearly all synthetic routes to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. These steps can be applied to different intermediates depending on the specific pathway.
Ketone to Alcohol : The reduction of the carbonyl group in 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to a secondary alcohol is a common initial step, particularly in multi-step chiral syntheses. google.com
Imine to Amine : In routes that form an imine intermediate, reduction is necessary to form the final amine. This can be achieved using various reducing agents, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (H₂/Pd/C) catalyst or chemical reduction with sodium borohydride (B1222165) in an acidic medium. quickcompany.in
Azide to Amine : Pathways that introduce the nitrogen atom via an azide intermediate require a final reduction step. Catalytic hydrogenation is a clean and efficient method for this transformation, converting the azide to the primary amine. google.com
Enamine to Amine : In several prominent enantioselective strategies, a sulfonyl enamine is a key intermediate. This enamine is then stereoselectively reduced to the chiral amine using catalytic asymmetric hydrogenation. mdpi.com
Enantioselective Synthetic Strategies for Chiral Purity
Achieving high enantiomeric purity of the (S)-enantiomer is critical for its use as a pharmaceutical intermediate. google.com While classical resolution of the racemate using chiral agents like N-acetyl-L-leucine or tartaric acid derivatives is possible, direct asymmetric synthesis is often more efficient. mdpi.comgoogleapis.com
Chiral Catalyst-Mediated Asymmetric Synthesis
The most advanced and efficient methods for producing the enantiomerically pure target compound rely on chiral catalysts to control the stereochemistry of the reaction.
One prominent strategy is the catalytic asymmetric hydrogenation of a precursor enamine. A notable example employs a rhodium complex with the chiral ligand (S,R)-tert-Bu Josiphos. mdpi.com This reaction, conducted under hydrogen pressure in 2,2,2-trifluoroethanol (B45653), converts the enamine to the desired (S)-amine with high yield and enantioselectivity. mdpi.com Another effective catalyst system pairs bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126) with the chiral phosphine (B1218219) ligand (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine for a similar hydrogenation. chemicalbook.com
Another innovative approach utilizes a chiral rhodium(I)-diene catalyst to mediate the enantioselective conjugate addition of 3-ethoxy-4-methoxyphenylboronic acid to vinyl methyl sulfone. This method directly establishes the chiral center with the correct configuration in high yield (89%) and excellent enantiomeric excess (97% ee). mdpi.com
These catalyst-driven methods avoid the inherent 50% loss of material associated with classical resolution and represent the forefront of efficient chiral synthesis for this important intermediate.
| Method | Catalyst/Auxiliary | Key Transformation | Yield | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Rhodium / (S,R)-tert-Bu Josiphos | Enamine Reduction | 78% (over 2 steps) | 95.7% |
| Conjugate Addition | Chiral Rhodium(I)-diene | Arylboronic Acid Addition | 89% | 97% |
| Chiral Auxiliary | Ellman's Sulfinamide | Nucleophilic Addition to Imine | 56% (overall) | 95.5% |
Catalytic Asymmetric Hydrogenation Protocols for High Enantiomeric Excess
The enantioselective synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine is crucial as it is a key intermediate for Apremilast. Catalytic asymmetric hydrogenation has emerged as a powerful tool to achieve high enantiomeric excess (ee). One notable protocol involves the hydrogenation of a precursor, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanimine.
A specific procedure utilizes a rhodium-based catalyst system. The catalyst is formed in situ from bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate and a chiral ferrocenyl-based phosphine ligand, namely (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine. The reaction is typically carried out in 2,2,2-trifluoroethanol at a temperature of 50 °C under a hydrogen pressure of 90 psig. After a reaction time of 18 hours, the desired (S)-enantiomer can be obtained with a high purity and in good yield. For instance, a 70% yield has been reported for this transformation. chemicalbook.com The product's enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC), with reported values reaching up to 97.5% ee. chemicalbook.com
| Parameter | Description |
|---|---|
| Catalyst System | Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate and (S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine |
| Solvent | 2,2,2-Trifluoroethanol |
| Temperature | 50 °C |
| Hydrogen Pressure | 90 psig |
| Reaction Time | 18 hours |
| Reported Yield | 70% chemicalbook.com |
| Enantiomeric Excess (ee) | Up to 97.5% chemicalbook.com |
Novel Processes for Commercial-Scale Enantioselective Production
For commercial-scale production, cost-effectiveness, efficiency, and scalability are paramount. Novel processes have been developed that move beyond traditional batch methods and classical chiral resolution, which can be wasteful.
One significant advancement is the development of continuous manufacturing processes for Apremilast and its intermediates. Continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput in a smaller footprint. These processes can significantly reduce reaction times and solvent waste.
Another innovative approach described in the literature involves a Mannich-type reaction of 4-methoxy-3-ethoxybenzaldehyde, methylsulfonylmethane, and ammonia (B1221849), catalyzed by L-proline and a promoter. This method directly yields the (S)-enantiomer, bypassing the need for a separate resolution step and utilizing more environmentally friendly reagents. patsnap.com
Green Chemistry Principles and Sustainable Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine provides a case study for the application of these principles.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.
To illustrate, let's consider a simplified theoretical synthesis of the target molecule from 3-ethoxy-4-methoxybenzaldehyde, dimethyl sulfone, and ammonia, followed by reduction. The molecular weights of the key reactants and the final product are provided in the table below.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | 180.20 |
| Dimethyl sulfone | C2H6O2S | 94.13 |
| Ammonia | NH3 | 17.03 |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | C12H19NO4S | 273.35 medchemexpress.comsynthinkchemicals.com |
In a hypothetical reaction where these are the sole reactants leading to the final product, the atom economy would be calculated as:
(Molecular Weight of Product / Sum of Molecular Weights of Reactants) * 100
(273.35 / (180.20 + 94.13 + 17.03)) * 100 = (273.35 / 291.36) * 100 ≈ 93.8%
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in pharmaceutical manufacturing. The synthesis of Apremilast has seen a shift in solvent usage to improve sustainability. For the final step of coupling the chiral amine with 3-acetamidophthalic anhydride (B1165640), solvents such as N,N-dimethylacetamide or N,N-dimethylformamide are preferred over less desirable options. google.com
Waste minimization strategies are also being implemented through process optimization. The adoption of continuous manufacturing for Apremilast has been shown to reduce the number of unit operations and significantly decrease solvent waste. On-site solvent recycling is another key strategy being adopted by the pharmaceutical industry to reduce costs and environmental impact. seppure.com By reclaiming and purifying spent solvents, companies can minimize hazardous waste and reduce their reliance on fresh solvent purchases. seppure.comresearchgate.net
Stereochemical Control and Enantiomeric Resolution of 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine
Importance of Chirality and Enantiomeric Purity in Downstream Applications
The chirality of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) is of fundamental importance as it is a key intermediate in the synthesis of Apremilast. trea.comgoogle.com Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4), is a single enantiomer drug, specifically the (S)-isomer, used in the treatment of psoriatic arthritis and plaque psoriasis. trea.comgoogle.com
The biological activity of many chiral drugs resides in only one of their enantiomers. In the case of Apremilast, the therapeutic effect is attributed to the (S)-enantiomer, which is reported to be five times more active than its (R)-counterpart. scielo.br Consequently, to ensure the efficacy and specificity of the final active pharmaceutical ingredient (API), it is imperative to use the enantiomerically pure (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. google.comscielo.br The synthesis of this intermediate often results in a racemic mixture, necessitating a robust resolution process to isolate the desired (S)-enantiomer with high enantiomeric purity. trea.com This selective isolation is crucial for meeting the stringent regulatory requirements for chiral drugs and maximizing the therapeutic benefit of the final product.
Diastereomeric Salt Formation for Chiral Resolution
The most prevalent industrial method for separating the enantiomers of racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is through the crystallization of diastereomeric salts. google.comwikipedia.org This classical resolution technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts ((R)-amine-(S)-acid and (S)-amine-(S)-acid, for example). Unlike enantiomers, diastereomers possess different physicochemical properties, including solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its isolation, from which the desired enantiomerically pure amine can then be liberated. wikipedia.org
Selection and Application of Chiral Resolving Agents (e.g., Tartaric Acid Derivatives, N-Acetyl-L-leucine)
The success of diastereomeric salt resolution hinges on the careful selection of the chiral resolving agent. Several agents have proven effective for resolving 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
Tartaric Acid Derivatives: These are a widely used class of resolving agents. nih.govnih.gov
Di-p-toluoyl-L-tartaric acid has been successfully employed to resolve the racemic amine. trea.com
A particularly effective agent is (R,R)-4-chlorotartranilic acid , which has been shown to isolate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine in high yield and with an enantiomeric purity exceeding 99%. google.com
(-)-Dibenzoyl-L-tartaric acid is another derivative utilized in this resolution process. google.com
N-Acetyl-L-leucine: This chiral amino acid derivative is another prominent resolving agent for this specific intermediate. google.comscielo.brepo.org The process involves the formation of the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine N-acetyl-L-leucine salt. google.comgoogle.com This method has been reported to yield the desired (S)-β-aminosulfone with a high enantiomeric excess of 98.4%. scielo.br
Other Resolving Agents: Novel chiral salts have also been developed. For instance, L-phenylalanine p-toluenesulfonamide has been used to form a chiral salt, achieving a chiral purity greater than 99.5% after recrystallization. trea.com
The table below summarizes the performance of various chiral resolving agents.
| Chiral Resolving Agent | Reported Chiral Purity / Enantiomeric Excess (ee) | Reference |
|---|---|---|
| (R,R)-4-chlorotartranilic acid | > 99% | google.com |
| N-Acetyl-L-leucine | 98.4% ee | scielo.br |
| L-phenylalanine p-toluenesulfonamide | > 99.5% | trea.com |
| Di-p-toluoyl-L-tartaric acid | 91.39% (after recrystallization) | trea.com |
Optimization of Crystallization Conditions for Efficient Enantiomeric Separation
The efficiency of enantiomeric separation via diastereomeric salt formation is highly dependent on the crystallization conditions. Key parameters that must be optimized include the choice of solvent, temperature profile, and stirring time.
Solvent Selection: The solvent system is critical as it dictates the solubility of the diastereomeric salts. Methanol (B129727) is a commonly used solvent for both the initial salt formation and subsequent recrystallization steps to enhance purity. trea.com Other solvents such as ethanol, isopropanol, acetone, ethyl acetate (B1210297), and tetrahydrofuran (B95107) have also been employed. trea.comgoogle.com
Temperature and Time: The process typically involves heating the mixture to reflux to ensure complete dissolution of the amine and resolving agent. trea.com This is followed by a controlled cooling period to induce the crystallization of the less soluble diastereomeric salt. The final temperature and the duration of stirring at that temperature are crucial for maximizing the yield and purity of the desired salt. For example, a procedure might involve cooling to around 30-33°C and stirring for several hours to complete the crystallization. trea.com
Recrystallization: A crucial step for improving chiral purity is the recrystallization of the initially formed diastereomeric salt. For example, an initial resolution using di-p-toluoyl-L-tartaric acid yielded a salt with 78.59% chiral purity, which was significantly enhanced to 91.39% after a single recrystallization from methanol. trea.com
Recovery and Recycling of Chiral Resolution Agents
For a resolution process to be economically and environmentally sustainable on an industrial scale, the ability to recover and reuse the often-expensive chiral resolving agent is essential. epo.orggoogle.com After the separation of the desired diastereomeric salt, the resolving agent can be recovered from the mother liquor, which contains the more soluble diastereomer.
Chromatographic Enantioseparation Techniques
While diastereomeric crystallization is the primary method for large-scale production, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for analytical purposes. They are used to accurately determine the enantiomeric purity or enantiomeric excess (ee) of the resolved intermediate and the final API. google.comscielo.br
Chiral Stationary Phase High-Performance Liquid Chromatography (HPLC) Applications
Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation.
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are highly effective for this separation. The Chiralpak IA column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has demonstrated excellent separation capabilities for Apremilast enantiomers. researchgate.net Other columns that have been successfully tested include Chiralpak AD (amylose derivative), Chiralpak AS (amylose derivative), and Chiralcel OJ-H (cellulose derivative). researchgate.net For the amine intermediate itself, an AmyCoat® stationary phase has also been utilized. google.com
Mobile Phase Composition: The choice of the mobile phase is critical for achieving optimal resolution. For the analysis of the amine intermediate, a mobile phase consisting of a mixture of hexane, 2-propanol, and diethylamine (B46881) (65/35/1) has been used. google.com For the analysis of Apremilast on polysaccharide columns, polar organic solvents like acetonitrile (B52724) (ACN) and methanol (MeOH) are effective. researchgate.net Studies have shown that a binary mobile phase of 80/20 (v/v%) MeOH/ACN provides a high resolution of 5.4 on a Chiralpak IA column. researchgate.net
The table below details exemplary HPLC conditions for chiral analysis.
| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Reference |
|---|---|---|---|
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | AmyCoat® | Hexane / 2-Propanol / Diethylamine (65/35/1) | google.com |
| Apremilast | Chiralpak IA | Methanol / Acetonitrile (80/20 v/v) | researchgate.net |
| 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | Chiralpak AD-H | Heptane / Isopropanol / Diethylamine (70:30:0.1) | chemicalbook.com |
Chemical Reactivity and Transformative Chemistry of 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine
Oxidation Reactions and Characterization of Oxidized Products
The oxidation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) can potentially occur at several sites, primarily the sulfur atom and the aromatic ring, although the sulfur is already in its highest oxidation state (+6) in the sulfonyl group.
Further oxidation of the sulfonyl group itself is not possible under standard conditions. However, reactions involving other parts of the molecule are conceivable. Spontaneous oxidation of aromatic sulfones to sulfonic acids has been observed in microdroplets, a reaction that is proposed to proceed via a water radical cation oxidant. acs.org This type of reaction typically requires a strong electron-donating group on the aromatic ring. acs.org
Oxidation could also target the aromatic ring, though this generally requires harsh conditions that could degrade the rest of the molecule. The primary amine group could be oxidized, but this often leads to a complex mixture of products. Given the stability of the sulfonyl group, oxidative reactions would likely be focused on other functionalities if specific reagents are chosen.
Table 1: Potential Oxidation Sites and Products
| Reaction Site | Potential Oxidizing Agent | Expected Product Class | Notes |
|---|---|---|---|
| Aromatic Ring | Strong Oxidants (e.g., KMnO₄, RuO₄) | Ring-opened products (e.g., carboxylic acids) | Generally requires forcing conditions; non-selective. |
| Amine Group | Peroxides, Peracids | Nitro compounds, oximes | Can lead to a mixture of products; lacks selectivity. |
Characterization of any oxidized products would rely on standard spectroscopic techniques. For instance, the formation of a sulfonic acid derivative from the sulfone could be identified by the appearance of a strong, broad O-H stretch in the infrared (IR) spectrum and a significant downfield shift in the proton nuclear magnetic resonance (¹H-NMR) spectrum for the acidic proton.
Reduction Reactions and Pathways Involving the Sulfonyl Group
The sulfonyl group is generally stable to many reducing agents but can be removed under specific reductive conditions, a process known as desulfonylation. This reaction is a key strategy in organic synthesis where the sulfonyl group is used as an auxiliary to facilitate other transformations before being cleaved. organicreactions.org
Reductive desulfonylation typically involves replacing the C-S bond with a C-H bond. organicreactions.orgresearchgate.net For β-amino sulfones, this transformation would yield the corresponding ethylamine (B1201723) derivative. A variety of reagents are known to effect this transformation, with metal amalgams being particularly common. researchgate.net
Common Methods for Reductive Desulfonylation:
Sodium Amalgam (Na/Hg): A widely used method for the desulfonylation of β-oxo sulfones and related compounds. It is generally a fast and high-yielding process. researchgate.net
Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can be used for reductive elimination in β-hydroxy or β-acyloxy sulfones. wikipedia.org
Aluminum Amalgam (Al/Hg): Offers good chemoselectivity and can be used in the presence of various functional groups like carboxylic acid derivatives, amines, and alcohols. wikipedia.org
Photoredox Catalysis: Modern methods utilize visible light and a photocatalyst to generate radical anions that facilitate desulfonylation under mild conditions. thieme-connect.com
The reduction pathway typically involves the formation of a radical anion intermediate upon single electron transfer (SET) from the reducing metal to the sulfone. researchgate.net This is followed by the cleavage of the carbon-sulfur bond. Subsequent protonation of the resulting carbanion yields the final hydrocarbon product. researchgate.net
Table 2: Comparison of Desulfonylation Reagents
| Reagent | Typical Conditions | Advantages | Limitations |
|---|---|---|---|
| Sodium Amalgam (Na/Hg) | Na₂HPO₄, Methanol (B129727) | High yield, fast reaction | Use of toxic mercury |
| Aluminum Amalgam (Al/Hg) | Aqueous THF | Chemoselective, mercury-free waste stream is easier to handle | Can be less reactive than Na/Hg |
| Samarium(II) Iodide (SmI₂) | THF, HMPA | Mild conditions | Stoichiometric amounts of SmI₂ required, HMPA is a carcinogen |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the ethoxy (-OEt) and methoxy (B1213986) (-OMe) groups. Both are ortho-, para-directing substituents. minia.edu.egmasterorganicchemistry.com
The directing effects of these two groups must be considered to predict the site of substitution.
The 4-methoxy group directs incoming electrophiles to the C3 and C5 positions. However, the C3 position is already occupied by the ethoxy group. Therefore, it strongly directs to the C5 position.
The 3-ethoxy group directs incoming electrophiles to the C2 and C6 positions.
When considering the combined effects, the C2, C5, and C6 positions are all activated. Steric hindrance from the adjacent side chain at C1 may influence the regioselectivity. The C6 position is sterically less hindered than the C2 position. The C5 position is also relatively accessible. Therefore, substitution is most likely to occur at the C5 or C6 positions, potentially leading to a mixture of products.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-(5-Nitro-3-ethoxy-4-methoxyphenyl)... and/or 1-(6-Nitro-3-ethoxy-4-methoxyphenyl)... |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 1-(5-Bromo-3-ethoxy-4-methoxyphenyl)... and/or 1-(6-Bromo-3-ethoxy-4-methoxyphenyl)... |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | 1-(5-Acyl-3-ethoxy-4-methoxyphenyl)... and/or 1-(6-Acyl-3-ethoxy-4-methoxyphenyl)... |
Nucleophilic and Electrophilic Interactions at the Amine and Sulfonyl Centers
The molecule possesses both a primary nucleophilic center and potential electrophilic sites, allowing for a range of interactions.
Nucleophilic Center: The primary amine (-NH₂) is the most significant nucleophilic site. libretexts.org The lone pair of electrons on the nitrogen atom can attack a wide variety of electrophiles. libretexts.orgfiveable.me The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) but can be influenced by steric hindrance. fiveable.memasterorganicchemistry.com Reactions at this center are fundamental to its use as a synthetic intermediate.
Acylation: Reaction with acyl chlorides or anhydrides to form amides. libretexts.org
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. libretexts.org
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Electrophilic Centers: The sulfur atom of the methylsulfonyl group is electron-deficient due to the two electronegative oxygen atoms and is therefore an electrophilic center. While sulfonyl fluorides are known to be excellent electrophiles for reacting with nucleophiles (SuFEx chemistry), the C-SO₂-C linkage in a sulfone is exceptionally stable and generally unreactive towards direct nucleophilic attack at the sulfur atom. ccspublishing.org.cn Instead, reactions involving the sulfonyl group often proceed via activation of the adjacent α-protons (not present in this molecule's sulfonyl group) or through reductive cleavage as discussed previously.
The carbons of the phenyl ring can act as nucleophiles in EAS reactions (Section 4.3), and carbons attached to leaving groups can be electrophilic in nucleophilic substitution reactions.
Derivatization Strategies for Expanding Synthetic Utility
Derivatization of the primary amine group is a key strategy for modifying the molecule's properties or for linking it to other molecular fragments. This is crucial for its role as a building block in more complex structures.
Common Derivatization Reactions for the Primary Amine:
Formation of Amides: Reacting the amine with an activated carboxylic acid (like an acyl chloride or in the presence of a coupling agent) is a common method to form a stable amide bond. This is the key step in the synthesis of Apremilast, where the amine is coupled with an N-substituted phthalic anhydride (B1165640) derivative.
Formation of Sulfonamides: Reaction with various sulfonyl chlorides (e.g., dansyl chloride, tosyl chloride) can be used to introduce a sulfonamide group. nih.gov This is often done for analytical purposes, as the resulting derivatives can be highly fluorescent or UV-active, facilitating detection in techniques like HPLC. nih.govthermofisher.com
Reductive Amination: The amine can be reacted with aldehydes or ketones to form an imine (or Schiff base), which can then be reduced to a more stable secondary or tertiary amine.
These derivatization strategies allow the core structure of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine to be incorporated into a vast array of larger, more complex molecules, highlighting its importance as a versatile synthetic intermediate.
Table 4: Examples of Amine Derivatization Reagents and Products
| Reagent Class | Example Reagent | Functional Group Formed | Purpose / Application |
|---|---|---|---|
| Acyl Halides | Acetyl Chloride | Amide | Protection, synthesis of N-acetyl derivatives |
| Phthalic Anhydrides | 3-Acetamidophthalic anhydride | Phthalimide | Synthesis of Apremilast |
| Sulfonyl Chlorides | Dansyl chloride | Sulfonamide | Fluorescent labeling for HPLC analysis |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Thiourea | Protein sequencing (Edman degradation), HPLC derivatization |
Advanced Spectroscopic and Analytical Characterization of 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine and Its Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) molecule can be determined.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine provides characteristic signals corresponding to the different types of protons present in the molecule. The analysis, typically conducted in a deuterated solvent such as DMSO-d₆, reveals key structural features.
The ethoxy group protons appear as a triplet around 1.32 ppm (methyl group) and a quartet around 4.02 ppm (methylene group), indicating their coupling. The methoxy (B1213986) group protons are observed as a sharp singlet at approximately 3.73 ppm. The protons of the methylsulfonyl group also present as a singlet at around 2.96 ppm. The aromatic protons on the phenyl ring appear in the region of 6.89-7.02 ppm. The protons on the ethylamine (B1201723) backbone are observed as multiplets in the upfield region, with the methine proton adjacent to the aromatic ring appearing around 4.26 ppm and the methylene (B1212753) protons adjacent to the sulfonyl group appearing at approximately 3.23 and 3.41 ppm. The amine protons are often observed as a broad singlet.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 1.32 | triplet | 7.0 | -OCH₂CH₃ |
| 2.96 | singlet | - | -SO₂CH₃ |
| 3.23 | doublet of doublets | 3.6, 14.4 | -CH₂SO₂- |
| 3.41 | doublet of doublets | 9.4, 14.4 | -CH₂SO₂- |
| 3.73 | singlet | - | -OCH₃ |
| 4.02 | quartet | 7.0 | -OCH₂CH₃ |
| 4.26 | doublet of doublets | 3.7, 9.3 | Ar-CH- |
| 6.89 | singlet | - | Ar-H |
| 7.02 | singlet | - | Ar-H |
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon of the ethoxy methyl group is found at approximately 14.77 ppm, while the methylene carbon is at around 63.68 ppm. The methoxy carbon resonates at about 55.54 ppm. The carbon of the methylsulfonyl group appears at approximately 41.98 ppm. The aromatic carbons produce a series of signals in the downfield region, typically between 111 and 149 ppm, with the carbons attached to oxygen atoms appearing at the lower field end of this range (147.93 and 148.09 ppm). The benzylic carbon (Ar-CH) is observed around 50.89 ppm, and the methylene carbon adjacent to the sulfonyl group is found at approximately 62.03 ppm.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 14.77 | -OCH₂CH₃ |
| 41.98 | -SO₂CH₃ |
| 50.89 | Ar-CH- |
| 55.54 | -OCH₃ |
| 62.03 | -CH₂SO₂- |
| 63.68 | -OCH₂CH₃ |
| 111.48 | Ar-C |
| 111.77 | Ar-C |
| 118.36 | Ar-C |
| 137.30 | Ar-C |
| 147.93 | Ar-C-O |
| 148.09 | Ar-C-O |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While specific experimental 2D NMR data for 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is not widely available in the public domain, the application of these techniques is standard for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methyl and methylene protons of the ethoxy group, as well as correlations between the methine proton (Ar-CH) and the adjacent methylene protons (-CH₂SO₂-).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the proton signal at 4.26 ppm to the carbon signal at 50.89 ppm (Ar-CH).
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (C₁₂H₁₉NO₄S), the expected exact mass can be calculated. In electrospray ionization (ESI) in positive mode, the compound is expected to be observed as the protonated molecule [M+H]⁺. A patent for the synthesis of this compound reports an ES+ (M+1) peak at m/z 378, which is consistent with the addition of a proton to a related derivative, not the parent compound itself. The expected monoisotopic mass of the parent compound is approximately 273.1035 g/mol . An HRMS measurement would confirm this with high precision, typically to within a few parts per million (ppm).
While a detailed public record of the fragmentation pattern is not available, typical fragmentation pathways for such a molecule would involve cleavage of the C-C bond between the benzylic carbon and the methylene group, loss of the methylsulfonyl group, and fragmentation of the ethoxy and methoxy groups from the aromatic ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for assessing the purity of a sample. For 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, an LC-MS method can be developed to separate the target compound from any starting materials, by-products, or degradation products.
A typical LC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer can be set to monitor the m/z of the protonated molecule of the target compound, providing high selectivity and sensitivity.
Published data for the (S)-enantiomer includes analysis by chiral HPLC, which is a specialized form of LC used to separate stereoisomers. One method employed a Chiralpak AD-H column with a mobile phase of heptane, isopropanol, and diethylamine (B46881), showing a retention time of 7.32 minutes for the desired (S)-enantiomer. This demonstrates the utility of LC-based methods for not only assessing chemical purity but also enantiomeric purity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural components. The structural elucidation of related impurities and degradation products often involves IR spectroscopy alongside other methods. researchgate.netajpaonline.comajpaonline.com
The expected characteristic absorption bands for this compound are based on well-established spectra-structure correlations. libretexts.orgs-a-s.org
Key IR Absorption Bands for 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine:
N-H Stretching: The primary amine (-NH2) group is expected to show two medium-intensity bands in the region of 3400-3300 cm⁻¹. s-a-s.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (3100-3000 cm⁻¹), while aliphatic C-H stretching from the ethoxy, methoxy, and ethylamine backbone occurs in the 3000-2850 cm⁻¹ range. libretexts.org
S=O Stretching: The sulfonyl group (-SO₂-) is characterized by strong, distinct absorption bands. Asymmetric stretching is observed around 1350-1300 cm⁻¹, and symmetric stretching occurs near 1160-1120 cm⁻¹.
C-O Stretching: The aryl ether linkages (ethoxy and methoxy groups) will produce strong C-O stretching bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C=C Stretching: The benzene (B151609) ring gives rise to several in-ring carbon-carbon stretching vibrations, typically appearing in the 1600-1450 cm⁻¹ range. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and stereochemical integrity of pharmaceutical intermediates like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
Method Development and Validation for Quantitative Analysis
Reversed-phase HPLC (RP-HPLC) methods are widely developed and validated for the quantitative determination of process-related impurities and degradation products in Apremilast and its synthetic precursors. ajpaonline.comrjptonline.org These methods must be robust and stability-indicating, capable of separating the main component from all potential impurities.
Typical RP-HPLC Method Parameters:
Column: C18 columns (e.g., Intersil ODS3, Cosmosil C18) are commonly used, offering excellent separation for moderately polar compounds. ajpaonline.comrjptonline.org
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid, phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol is typical. rjptonline.orgijaem.net Elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time). ajpaonline.comijaem.net
Detection: UV detection is standard, with the wavelength set to an absorbance maximum for the chromophore-containing molecule, often around 230 nm. ijaem.net Photodiode Array (PDA) detectors can also be used to gather spectral data across a range of wavelengths. ajpaonline.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. rjptonline.orgijaem.net Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ajpaonline.comijaem.net For instance, a validated method for Apremilast and its impurities demonstrated linearity with a correlation coefficient (r²) of 0.9999 and recovery values between 98% and 102%. rjptonline.orgijaem.net
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Related Methods |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.9985 to 0.9999 rjptonline.orgrsc.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | 92.5% - 103.2% rsc.org |
| Precision (% RSD) | ≤ 2.0% | < 2.0% for intra-day and inter-day studies ijaem.net |
| LOD / LOQ | Method-dependent, must be sufficiently sensitive | Quantitation limits for impurities in the range of 0.795–1.498 ng rsc.org |
| Specificity / Selectivity | Peak purity and resolution from other components | Method is specific for the analyte in the presence of impurities and degradants ajpaonline.comrjptonline.org |
Chiral HPLC for Enantiomeric Ratio Assessment
Controlling the stereochemistry is paramount, as the desired biological activity of Apremilast resides in the (S)-enantiomer. ajpaonline.com Therefore, highly selective chiral HPLC methods are required to separate and quantify the enantiomers of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, ensuring high enantiomeric excess (e.e.) of the desired (S)-isomer.
Chiral separations are achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for this purpose.
One reported chiral HPLC method utilizes a Daicel Chiralpak AD-H column. chemicalbook.com The mobile phase consists of a non-polar mixture of heptane, isopropanol, and diethylamine, which is a common approach for normal-phase chiral separations. chemicalbook.com Under these conditions, the two enantiomers are baseline resolved, allowing for accurate quantification. chemicalbook.com For example, an analysis showed retention times of 7.32 minutes for the major enantiomer and 8.26 minutes for the minor enantiomer. chemicalbook.com
| Parameter | Method 1 |
|---|---|
| Chiral Stationary Phase (CSP) | Daicel Chiralpak AD-H (5.0 μm) chemicalbook.com |
| Column Dimensions | 250 × 4.6 mm chemicalbook.com |
| Mobile Phase | Heptane:Isopropanol:Diethylamine (70:30:0.1) chemicalbook.com |
| Flow Rate | 1.0 mL/min chemicalbook.com |
| Detection Wavelength | 280 nm chemicalbook.com |
| Retention Time (Enantiomer 1) | 7.32 min chemicalbook.com |
| Retention Time (Enantiomer 2) | 8.26 min chemicalbook.com |
X-ray Crystallography for Solid-State Structure Determination (on derivatives or salts)
While obtaining a single crystal of the free amine intermediate suitable for X-ray crystallography can be challenging, its solid-state structure can be unequivocally determined by analyzing a suitable crystalline derivative or salt. This technique provides precise information on bond lengths, bond angles, molecular conformation, and, crucially for chiral molecules, the absolute configuration.
A common strategy for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. For (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a specific chiral salt formed with N-acetyl-L-leucine has been used for its resolution and preparation. google.com Analysis of such a salt by X-ray crystallography would confirm the absolute stereochemistry of the amine as (S).
Furthermore, crystal structures of derivatives like N-(4-methoxyphenyl)-nitrobenzenesulfonamides have been analyzed to understand intermolecular interactions such as hydrogen bonding, which dictates the crystal packing. mdpi.com Similar analyses on derivatives of the title compound would provide invaluable insight into its solid-state properties.
Other Advanced Analytical Techniques for Impurity Profiling
A comprehensive understanding of a synthetic process requires the identification and characterization of all potential impurities, including starting materials, by-products, and degradation products. synthinkchemicals.com While HPLC is used for quantification, hyphenated techniques are essential for structural elucidation, especially for unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for impurity profiling. rsc.org It couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry. As components elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information that is critical for identifying unknown impurities. ajpaonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the complete structural characterization of organic molecules. After an impurity is isolated, ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. This data, often used in conjunction with MS and IR, allows for the unambiguous confirmation of impurity structures. ajpaonline.comajpaonline.comrsc.org
By employing this suite of advanced analytical techniques, the chemical and stereochemical integrity of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can be thoroughly characterized, ensuring its quality and suitability for the synthesis of Apremilast.
Computational Chemistry and Theoretical Investigations of 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
A detailed DFT analysis would be required to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties of the title compound. Such calculations would provide foundational insights into its structural and electronic characteristics.
Conformational Analysis and Energy Landscapes
A systematic conformational search and the generation of a potential energy landscape would be necessary to identify the most stable conformers of the molecule. This analysis is crucial for understanding its three-dimensional structure and flexibility, which can influence its reactivity and interactions.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping would identify the electrophilic and nucleophilic sites on the molecule. The electrostatic potential surface is a valuable tool for predicting how the molecule might interact with other chemical species, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would yield the HOMO-LUMO energy gap. This gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
Spectroscopic Property Prediction and Validation (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Theoretical calculations could predict the vibrational (infrared and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted spectra with experimental data would serve to validate the computational model and aid in the structural elucidation of the compound.
Analysis of Non-Covalent Interactions within the Molecular Structure
An investigation into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the molecule would provide a deeper understanding of the factors governing its conformational preferences and stability.
Theoretical Studies on Reaction Mechanisms and Transition States of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083)
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the reaction mechanisms and transition states involving 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. While this compound is a known key intermediate in the synthesis of the therapeutic agent Apremilast, dedicated research employing computational chemistry methods such as Density Functional Theory (DFT) to elucidate its formation or subsequent reactions appears to be unavailable in published academic and patent literature.
Theoretical investigations are crucial for a deep understanding of reaction pathways, allowing for the characterization of transition state geometries, activation energies, and thermodynamic parameters. Such studies can provide valuable insights into reaction feasibility, selectivity, and potential side reactions, thereby aiding in the optimization of synthetic routes.
Although general theoretical studies on related classes of reactions, such as nucleophilic additions to imines, Mitsunobu reactions, and the introduction of sulfonyl groups, are prevalent in chemical literature, the direct application of these generalized findings to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine would be speculative without specific computational data for this molecule. The electronic and steric effects of the substituted phenyl ring, in conjunction with the sulfonyl and amine functionalities, would necessitate a dedicated theoretical analysis to produce accurate and reliable mechanistic data.
Consequently, detailed research findings and data tables pertaining to the theoretical studies on the reaction mechanisms and transition states of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine cannot be provided at this time due to the lack of available primary research in this specific area.
Applications in Organic Synthesis and Advanced Materials Science
Building Block in Complex Molecule Synthesis
The reactivity of the primary amine and the specific stereochemistry of the chiral center make 1-(3-ethoxy-4-methoxyphenyl)ethanamine a valuable precursor in multi-step synthetic pathways.
Utility in the Preparation of Thiophene (B33073) Derivatives
While direct, large-scale synthesis of thiophene derivatives from this compound is not extensively documented in mainstream literature, the structural motifs present in the molecule suggest its potential as a precursor. The primary amine functionality allows for the construction of various heterocyclic systems, including thiophenes, through well-established synthetic routes such as the Gewald aminothiophene synthesis, should appropriate reaction partners be employed. Further research could explore its role in creating highly substituted thiophenes, which are significant in medicinal chemistry and material science.
Precursor for Advanced Sulfonamide Structures
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) is itself a β-aminosulfone, a class of compounds recognized for its importance in medicinal chemistry. The primary amine group is available for reaction with various sulfonyl chlorides to form more complex sulfonamides. These reactions would yield structures with two distinct sulfonyl groups, potentially leading to molecules with unique chemical properties and biological activities. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure sulfonamides, which is crucial for developing selective therapeutic agents. The study of intermolecular interactions, such as hydrogen bonding in sulfonamide crystals, is a significant area of research that helps in predicting the solid-state structures of these advanced molecules. mdpi.com
Role in the Synthetic Pathway of Apremilast Analogs and Related Compounds
The most prominent application of this compound is as a key chiral intermediate in the synthesis of Apremilast. google.com Apremilast, N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide, is a significant pharmaceutical agent. googleapis.com The synthesis hinges on the use of the specific (S)-enantiomer of the amine. guidechem.comnih.gov
The racemic mixture of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is typically resolved using a chiral resolving agent. google.com N-acetyl-L-leucine is a commonly employed agent for this purpose, selectively forming a diastereomeric salt with the (S)-enantiomer, which can then be isolated. google.comgoogleapis.com Other chiral amino acids and their derivatives have also been explored for this resolution process. google.com
Once the enantiomerically pure (S)-amine salt is obtained, it is condensed with a phthalic anhydride (B1165640) derivative to construct the final isoindoline-1,3-dione ring system of Apremilast. newdrugapprovals.org Various synthetic protocols have been developed to optimize this condensation, focusing on improving yield, reducing reaction times, and avoiding harsh reagents like acetic anhydride. google.comnewdrugapprovals.org For instance, one improved process involves the direct condensation of the amine salt with 3-aminophthalic acid, which significantly reduces the reaction time compared to older methods that used 3-acetamidophthalic anhydride. google.com
| Synthetic Step | Key Reagents/Process | Purpose | Reference |
|---|---|---|---|
| Chiral Resolution | N-acetyl-L-leucine in methanol (B129727) | To isolate the desired (S)-enantiomer from the racemic amine mixture by forming a diastereomeric salt. | google.comgoogleapis.com |
| Condensation (Traditional) | 3-Acetamidophthalic anhydride, acetic acid | Forms the isoindoline-1,3-dione core of Apremilast. | google.comnewdrugapprovals.org |
| Condensation (Improved) | 3-Aminophthalic acid, acetonitrile (B52724), acetic acid | Provides a more efficient pathway that avoids using acetic anhydride and reduces reaction time from ~15 hours to 3-4 hours. | google.com |
| Asymmetric Synthesis | Ellman's Sulfinamide as a chiral auxiliary | An alternative route to directly synthesize the chiral amine intermediate without classical resolution. | mdpi.com |
Integration into Novel Material Architectures
The functional groups within this compound present opportunities for its use in materials science, although these applications are currently more theoretical than established.
Potential Applications in Polymer Chemistry for Enhanced Properties
Primary amines are widely used as monomers or curing agents in polymer chemistry. The amine group in this compound can react with compounds like epoxides, isocyanates, and acid chlorides to form polymers such as polyethers, polyureas, and polyamides, respectively. The bulky and rigid 3-ethoxy-4-methoxyphenyl group, along with the polar methylsulfonyl group, could be integrated into polymer backbones or as pendant groups. This incorporation could potentially enhance properties such as thermal stability, refractive index, and adhesion. The specific functionalities may impart unique solubility characteristics or create sites for post-polymerization modification.
Exploration in Nanomaterial Development
The development of functionalized nanomaterials is a rapidly growing field. The primary amine of this compound could serve as a capping agent or surface ligand to stabilize nanoparticles, such as gold or quantum dots. The catechol-like structure of the aromatic ring (with two oxygen substituents) is known to chelate strongly to metal oxide surfaces, suggesting potential use in modifying surfaces of materials like titanium dioxide or iron oxides. This surface modification could improve the dispersibility of nanoparticles in various media or be used to anchor other functional molecules, paving the way for applications in catalysis, sensing, or biomedical imaging.
Precursor for Metal Complexes and Coordination Compounds
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the use of this compound as a direct precursor for the synthesis of metal complexes or coordination compounds. The available research literature primarily focuses on derivatives of this compound or other related ethanamines in different contexts.
While primary amines are well-known ligands in coordination chemistry, capable of forming complexes with a variety of metal ions, there is no specific documented evidence of this compound being utilized for this purpose. The amine group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The potential for this compound to act as a ligand is theoretically plausible, but it has not been a subject of published research.
Consequently, no data tables or detailed research findings on the synthesis, structure, or properties of metal complexes involving this compound as a ligand can be provided. Further research would be necessary to explore its potential in this area of inorganic and materials science.
Future Research Directions and Emerging Trends in 1 3 Ethoxy 4 Methoxyphenyl 2 Methylsulfonyl Ethanamine Chemistry
Development of Novel and Highly Efficient Stereoselective Synthesis Methods
The synthesis of enantiomerically pure (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is paramount for its use in the production of Apremilast. nih.gov Current methodologies often rely on classical resolution of a racemic mixture or the use of chiral auxiliaries. nih.gov Future research is geared towards more efficient and atom-economical asymmetric strategies.
One promising trend is the application of biocatalysis . The use of enzymes such as transaminases for the asymmetric synthesis of chiral amines is a rapidly developing field. openaccessgovernment.org Directed evolution of amine transaminases has shown potential for producing the key chiral amine intermediate in enantiopure form via kinetic resolution. openaccessgovernment.org This enzymatic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. nih.govresearchgate.net The exploration of novel biocatalysts and the optimization of reaction conditions in non-conventional media, such as deep eutectic solvents or micellar systems, are expected to unlock more sustainable and efficient production routes. researchgate.net
Another area of focus is the development of novel asymmetric catalytic hydrogenation techniques. While rhodium and ruthenium complexes have been explored, the search for more cost-effective and less toxic metal catalysts is ongoing. hims-biocat.eu The design and synthesis of new chiral ligands that can induce high enantioselectivity in the hydrogenation of prochiral precursors, such as enamines or ketones, is a key objective. nih.gov Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, are also being investigated to streamline the synthesis. rsc.org For instance, a ketoreductase can be used for the asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the desired amine. rsc.org
| Method | Catalyst/Auxiliary | Key Features | Enantiomeric Excess (ee) |
| Chiral Resolution | N-acetyl-L-leucine | Classical method, waste of one enantiomer. | >98% |
| Chiral Auxiliary | Ellman's Sulfinamide | Stereoselective addition to a chiral sulfinyl imine. | ~95.5% |
| Asymmetric Hydrogenation | Rhodium(I)-diene catalyst | Catalytic enantioselective conjugate addition. | up to 97% |
| Biocatalysis (Kinetic Resolution) | Evolved Amine Transaminase | Enzymatic process, high selectivity. | Enantiopure |
Exploration of Undiscovered Reactivity Pathways and Functionalizations
Beyond its role as a precursor to Apremilast, the inherent reactivity of the β-amino sulfone moiety in 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (B1354083) presents opportunities for the synthesis of novel molecular scaffolds. The presence of a primary amine and a sulfone group allows for a range of chemical transformations.
Future research will likely focus on the functionalization of the primary amine . This could involve reactions such as N-alkylation, N-arylation, acylation, and sulfonylation to generate a library of derivatives. These new compounds could be screened for a variety of biological activities, as the β-amino sulfone motif is a known pharmacophore. acs.org The development of regioselective functionalization methods will be crucial to control the outcome of these reactions.
Furthermore, the reactivity of the carbon skeleton can be explored. The carbon atom alpha to the sulfone group is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for the introduction of new substituents and the construction of more complex molecules. The development of catalyst-free, intermolecular aminosulfonylation of alkenes provides a green and step-efficient approach to β-amino sulfones, and similar strategies could be adapted to further functionalize the molecule. organic-chemistry.org
Advanced Computational Modeling for Predictive Synthesis and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. For 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, computational modeling can provide valuable insights to guide future research.
Predictive synthesis can be advanced through DFT calculations to elucidate the mechanisms of existing and novel synthetic routes. By modeling the transition states of different reaction pathways, researchers can understand the origins of stereoselectivity in asymmetric syntheses. researchgate.netnih.gov This knowledge can then be used to design more efficient catalysts and reaction conditions. For instance, computational studies can help in the rational design of chiral ligands for asymmetric hydrogenation or in understanding the substrate specificity of enzymes used in biocatalytic routes. acs.org
Rational design of new derivatives with desired properties is another area where computational modeling can have a significant impact. By calculating properties such as molecular orbitals, electrostatic potential, and binding affinities to biological targets, it is possible to predict the potential biological activity of novel compounds derived from 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. This in silico screening can help prioritize synthetic targets and reduce the time and cost associated with drug discovery.
Integration into Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly influencing the design of chemical syntheses, particularly in the pharmaceutical industry. boehringer-ingelheim.com Future research on 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine will undoubtedly focus on developing more sustainable manufacturing processes.
A key aspect of this is the implementation of green chemistry metrics to evaluate and compare different synthetic routes. Metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) quantify the amount of waste generated per unit of product and provide a clear indication of the environmental impact of a process. mdpi.commdpi.com By applying these metrics, researchers can identify areas for improvement, such as reducing solvent usage, minimizing the number of synthetic steps, and improving atom economy.
The use of biocatalysis , as mentioned earlier, is a cornerstone of sustainable synthesis. hims-biocat.eu Enzymes operate under mild conditions in aqueous media, are biodegradable, and can be highly selective, thus reducing the need for protecting groups and minimizing waste. researchgate.net The development of robust and recyclable biocatalysts for the synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a major goal. Additionally, the selection of greener solvents and the development of one-pot or continuous flow processes will further contribute to the sustainability of its synthesis. google.com
Expanding Applications in Specialized Organic Transformations and Beyond
While the primary application of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is as an intermediate for Apremilast, its unique structure suggests potential for broader applications in organic synthesis and medicinal chemistry.
As a chiral building block , this compound can be used in the synthesis of other complex molecules. The β-amino sulfone moiety is a versatile functional group that can participate in a variety of transformations. For example, it can be used in the synthesis of chiral β-amino acids, which are important components of peptides and other biologically active molecules. organic-chemistry.orgmdpi.com The development of new reactions that exploit the reactivity of this compound could lead to the discovery of novel synthetic methodologies.
Furthermore, derivatives of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine could exhibit interesting pharmacological activities in their own right. The sulfone group is present in a number of drugs with diverse biological activities, including antimicrobial and anticancer properties. researchgate.net By systematically modifying the structure of this compound and screening the resulting derivatives, it may be possible to identify new therapeutic agents. The exploration of β-amino sulfones as building blocks for compounds with potential applications in agrochemicals and materials science also represents an untapped area of research. rsc.org
Q & A
Basic: What are the recommended safety protocols for handling 1-(3-ethoxy-4-methoxyphenyl)ethanamine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for aerosolized particles .
- Ventilation: Use fume hoods for synthesis or purification steps to minimize inhalation risks.
- Waste Disposal: Segregate waste in labeled containers and collaborate with certified hazardous waste management services for proper disposal .
- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Maintain safety data sheets (SDS) on-site for reference .
Basic: What synthetic routes are available for this compound, and how do they compare in efficiency?
Answer:
- Enzymatic Synthesis: ATA-Vfl-8M amine transaminase, co-immobilized with L-amino acid oxidase and catalase, enables enantioselective production of the (R)-isomer. This method reduces co-substrate requirements by 1,000-fold compared to soluble enzyme systems .
- Chemical Synthesis: Traditional methods involve reductive amination of 1-(3-ethoxy-4-methoxyphenyl)ethanone using sodium cyanoborohydride. However, enzymatic routes offer superior stereocontrol and reduced byproducts .
- Yield Optimization: Enzymatic cascades achieve >95% conversion at pH 7.5 and 30°C, whereas chemical methods require harsher conditions (e.g., elevated temperatures) .
Basic: How can researchers characterize the crystallographic structure of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry. Key parameters include bond lengths (C-O: ~1.36 Å, C-N: ~1.47 Å) and dihedral angles between ethoxy/methoxy groups .
- Data Collection: Mount crystals on a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refinement converges to R1 < 0.05 for high-quality datasets .
- Validation: Cross-reference with PubChem data (InChI:
InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)...) to confirm structural integrity .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Answer:
- Functional Selection: Use hybrid functionals like B3LYP (incorporating 20% exact exchange) to balance accuracy and computational cost for thermochemical properties (e.g., ionization potential, electron affinity) .
- Basis Sets: Apply 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
- Key Findings: The methoxy group exhibits a higher electron-donating effect (-0.12 eV) compared to ethoxy (-0.09 eV), influencing reactivity in nucleophilic environments .
- Validation: Compare calculated atomization energies (average deviation: ±2.4 kcal/mol) with experimental data to refine correlation-energy functionals (e.g., Colle-Salvetti formula) .
Advanced: What strategies enhance enantioselective synthesis of this compound using enzyme co-immobilization?
Answer:
- Co-Immobilization Design: Attach ATA-Vfl-8M and catalase to glutaraldehyde-functionalized amine beads (ReliZyme™ HA 403) to localize reaction steps and minimize diffusional limitations .
- Substrate Recycling: The catalase module degrades H₂O₂ byproducts from the L-amino acid oxidase system, sustaining NADH cofactor regeneration and improving turnover number (TON) by 15× .
- Operational Stability: Immobilized enzymes retain >80% activity after 10 cycles at 25°C, compared to <30% for free enzymes .
Advanced: How can researchers resolve contradictions in analytical data for this compound impurities?
Answer:
- Chromatographic Methods: Use HPLC with a C18 column (UV detection at 254 nm) to separate the target compound from impurities like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. Validate with reference standards (CAS 15371-06-9) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies isotopic patterns (e.g., [M+H]⁺ at m/z 226.1443) to distinguish structural analogs .
- Nuclear Magnetic Resonance (NMR): ¹H-NMR signals at δ 1.35 (ethoxy CH₃) and δ 3.85 (methoxy OCH₃) confirm substitution patterns. Discrepancies in integration ratios indicate incomplete purification .
Advanced: What computational tools model the solvation effects on this compound’s reactivity?
Answer:
- Implicit Solvent Models: Use the conductor-like polarizable continuum model (CPCM) with water (ε = 78.4) to simulate aqueous-phase reaction pathways.
- Explicit Solvent MD: Run molecular dynamics (MD) simulations (AMBER force field) to analyze hydrogen-bonding interactions between the amine group and solvent molecules.
- Reactivity Predictors: Fukui indices (calculated via Gaussian 16) identify nucleophilic sites (e.g., amine nitrogen: f⁻ = 0.12) for targeted derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
